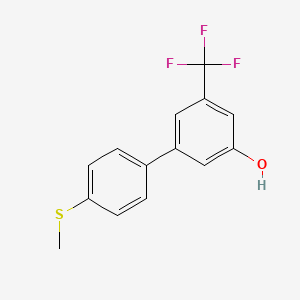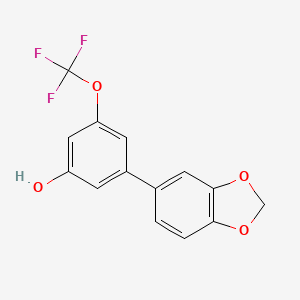
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-FPT) is a phenolic compound with a wide range of applications in scientific research. Due to its unique chemical structure, 5-FPT has been widely used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand for protein-protein interactions. The compound has also been used in the development of new drugs and for the study of protein-ligand interactions.
Scientific Research Applications
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. The compound has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand for protein-protein interactions. It has also been used in the development of new drugs and for the study of protein-ligand interactions. The compound has also been used in the study of enzyme mechanisms and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as a ligand for proteins and enzymes. It is thought to bind to the active site of proteins and enzymes, which leads to a change in their structure and function. This binding can lead to increased or decreased activity of the proteins and enzymes, depending on the nature of the interaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it is believed that the compound binds to proteins and enzymes, leading to changes in their structure and function. This binding can lead to increased or decreased activity of the proteins and enzymes, depending on the nature of the interaction. In addition, it is thought that 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% can affect the activity of other molecules, such as hormones and neurotransmitters.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its availability in large quantities, its low cost, and its ability to react with a wide variety of molecules. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound can be toxic if inhaled or ingested, and should be handled with care. Additionally, the compound can be difficult to work with in certain experiments due to its low solubility.
Future Directions
The future directions for 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% include further study of its biochemical and physiological effects, as well as its applications in drug development and the study of protein-ligand interactions. Additionally, further research into the synthesis of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95%, as well as its use in organic synthesis, could lead to new and improved methods of production. Finally, further research into the mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% could lead to the development of new drugs and treatments.
Synthesis Methods
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by two different methods. The first method involves the reaction of 2-fluoro-5-methoxyphenol with trifluoromethanesulfonic acid. The reaction takes place in an aqueous solution and yields 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% as the product. The second method involves the reaction of 2-fluoro-5-methoxyphenol with trifluoroacetic anhydride. The reaction takes place in an organic solvent and yields 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% as the product.
properties
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O3/c1-20-10-2-3-13(15)12(7-10)8-4-9(19)6-11(5-8)21-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYJDWBTXMBEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686619 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-86-8 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














